![molecular formula C21H20F3NO4 B2738822 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid CAS No. 2171950-52-8](/img/structure/B2738822.png)
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid
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Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group . The compound also contains a trifluoropentanoic acid moiety.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Molecular Structure Analysis
The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a methyl group, and a trifluoropentanoic acid moiety .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the Fmoc group can be removed under basic conditions, revealing the free amine. Furthermore, the compound can participate in peptide coupling reactions, forming amide bonds.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available from the current information.Scientific Research Applications
Peptide Synthesis
The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in the synthesis of peptides . The Fmoc group serves as a protective group for the amino group during peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.
properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5,5,5-trifluoropentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)13(9-10-19(26)27)11-25-20(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGORHKAOTKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid |
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